

Mass Spectrometry of 2-(4-Methylphenoxy)acetohydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methylphenoxy)acetohydrazide

Cat. No.: B1331712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of **2-(4-Methylphenoxy)acetohydrazide**, a molecule of interest in various chemical and pharmaceutical research fields. This document outlines a plausible electron ionization (EI) fragmentation pathway, presents quantitative mass spectral data in a structured format, and provides a detailed experimental protocol for its analysis.

Introduction

2-(4-Methylphenoxy)acetohydrazide ($C_9H_{12}N_2O_2$) is an organic compound with a molecular weight of 180.21 g/mol. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quality control in synthetic chemistry and drug development processes. Electron ionization mass spectrometry is a powerful analytical technique that provides detailed structural information through the analysis of fragmentation patterns.

Proposed Fragmentation Pattern

Upon electron ionization, **2-(4-Methylphenoxy)acetohydrazide** is expected to undergo a series of characteristic fragmentation reactions. The primary cleavages are anticipated to occur

at the labile N-N bond, the bond between the carbonyl carbon and the adjacent methylene group, and the ether linkage. The resulting fragment ions provide a unique fingerprint for the molecule.

The molecular ion $[M]^{•+}$ is formed by the loss of an electron. Subsequent fragmentation can lead to the formation of several key ions. A significant fragmentation pathway involves the cleavage of the N-N bond, leading to the formation of the 4-methylphenoxyacetyl cation. Another important fragmentation is the cleavage of the C-O ether bond, resulting in the formation of the 4-methylphenol radical cation.

Quantitative Mass Spectral Data

The following table summarizes the plausible mass-to-charge ratios (m/z) and estimated relative intensities of the major fragment ions of **2-(4-Methylphenoxy)acetohydrazide** under electron ionization conditions.

m/z	Proposed Fragment Ion	Structure	Estimated Relative Intensity (%)
180	$[C_9H_{12}N_2O_2]^{•+}$ (Molecular Ion)	$[CH_3-C_6H_4-O-CH_2-CO-NH-NH_2]^{•+}$	40
149	$[C_9H_9O_2]^+$	$[CH_3-C_6H_4-O-CH_2-CO]^+$	70
108	$[C_7H_8O]^{•+}$	$[CH_3-C_6H_4-OH]^{•+}$	100 (Base Peak)
107	$[C_7H_7O]^+$	$[CH_3-C_6H_4-O]^+$	85
91	$[C_7H_7]^+$ (Tropylium ion)		60
77	$[C_6H_5]^+$	$[C_6H_5]^+$	30
59	$[CH_3N_2O]^+$	$[CO-NH-NH_2]^+$	25
31	$[N_2H_3]^+$	$[NH-NH_2]^+$	50

Experimental Protocol: Electron Ionization Mass Spectrometry

This section details a standard protocol for the acquisition of an electron ionization mass spectrum of **2-(4-Methylphenoxy)acetohydrazide** using a direct insertion probe.

1. Instrumentation:

- A high-resolution mass spectrometer equipped with an electron ionization source.
- Direct Insertion Probe (DIP).

2. Sample Preparation:

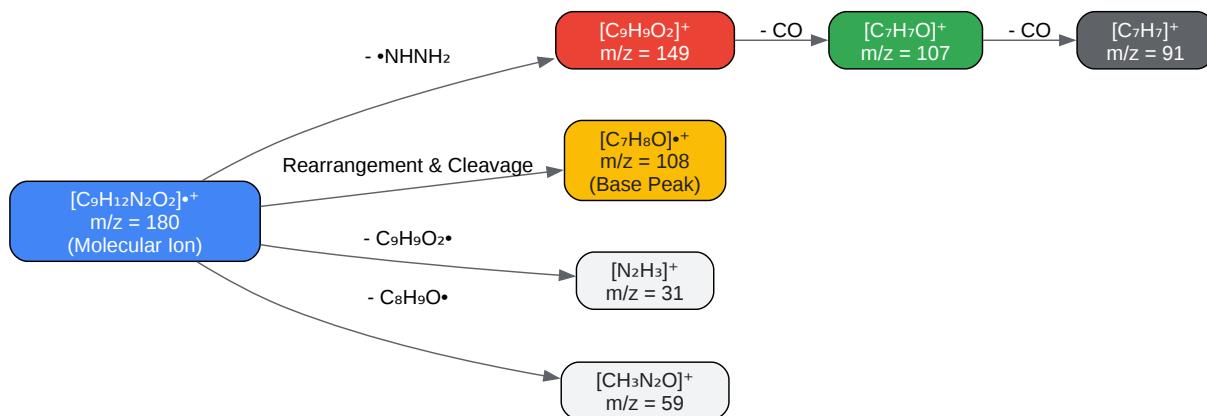
- A small amount of solid **2-(4-Methylphenoxy)acetohydrazide** (approximately 0.1-1 mg) is placed in a clean glass capillary tube.
- The capillary tube is inserted into the direct insertion probe.

3. Mass Spectrometer Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 200-250 °C
- Mass Range: m/z 30-300
- Scan Rate: 1 scan/second
- Vacuum: $< 1 \times 10^{-6}$ Torr

4. Data Acquisition:

- The direct insertion probe is inserted into the ion source of the mass spectrometer.
- The probe is gradually heated to volatilize the sample.


- Mass spectra are continuously acquired as the sample enters the ion source.
- The spectrum with the highest total ion current, corresponding to the maximum sample volatilization, is selected for analysis.

5. Data Analysis:

- The acquired mass spectrum is processed to identify the molecular ion peak and the major fragment ions.
- The m/z values and relative intensities of the peaks are determined.
- The fragmentation pattern is analyzed to confirm the structure of the compound.

Visualization of the Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway of **2-(4-Methylphenoxy)acetohydrazide**.

[Click to download full resolution via product page](#)

Caption: Proposed EI fragmentation of **2-(4-Methylphenoxy)acetohydrazide**.

- To cite this document: BenchChem. [Mass Spectrometry of 2-(4-Methylphenoxy)acetohydrazide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1331712#mass-spectrometry-of-2-4-methylphenoxy-acetohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com